molecular formula C19H24N6S B1574437 UR-RG98

UR-RG98

Cat. No.: B1574437
M. Wt: 368.503
Attention: For research use only. Not for human or veterinary use.
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Description

UR-RG98 is a potent and selective agonist of the human histamine H4 receptor (hH4R), with an EC50 of 11 nM . It belongs to the 2-arylbenzimidazole class of compounds and has been extensively studied for its species-specific activity. Unlike murine H4R (mH4R), where this compound acts as an antagonist, it exhibits strong agonism at the human ortholog . This unique dual activity makes this compound a critical tool for investigating molecular determinants of H4R activation and cross-species pharmacological differences. Its structural features, including substituted benzimidazole rings, contribute to its high receptor selectivity and binding affinity .

Properties

Molecular Formula

C19H24N6S

Molecular Weight

368.503

SMILES

N#C/N=C(NCCSC1=CC=CC=C1)NC[C@@H]2C[C@@H](C3=CNC=N3)CC2

Appearance

Solid powder

Synonyms

UR-RG98;  UR-RG 98;  UR-RG-98;  URRG98;  URRG-98;  URRG 98.; (E)-1-(((1S,3S)-3-(1H-imidazol-4-yl)cyclopentyl)methyl)-2-cyano-3-(2-(phenylthio)ethyl)guanidine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Profiles

The table below compares UR-RG98 with structurally related H4R modulators, focusing on potency, species selectivity, and functional activity.

Compound Target Receptor EC50 (nM) Human H4R Activity Murine H4R Activity Key Structural Features
This compound hH4R 11 Agonist Antagonist 2-arylbenzimidazole core
UR-PI376 hH4R N/A* Agonist Antagonist Structural analog of this compound
Compound 3.65 mH4R Most potent† Weak agonist Potent agonist 5-methylimbutamine substitution

†Compound 3.65 is described as the "most potent agonist at murine H4R" in its class .

Key Research Findings

  • Species-Specific Activity : this compound and UR-PI376 exhibit agonism at hH4R but switch to antagonism at mH4R, highlighting critical differences in receptor activation mechanisms between species . Molecular modeling studies suggest that residue variations in the orthosteric binding pocket (e.g., Thr323 in hH4R vs. Ala319 in mH4R) may underlie this divergence .
  • Structural Determinants of Potency :
    • This compound’s 2-arylbenzimidazole scaffold optimizes hH4R binding, while UR-PI376’s structural modifications (unreported in evidence) likely fine-tune selectivity .
    • Compound 3.65’s 5-methylimbutamine residue enhances murine receptor affinity, making it a preferred tool for preclinical rodent studies .
  • Translational Relevance : this compound’s human-specific agonism positions it as a candidate for therapeutic targeting in inflammatory and immune disorders, whereas its murine antagonism limits utility in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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